molecular formula C27H26N2O2 B077367 2,2-Bis[4-(4-aminophenoxy)phenyl]propane CAS No. 13080-86-9

2,2-Bis[4-(4-aminophenoxy)phenyl]propane

Cat. No.: B077367
CAS No.: 13080-86-9
M. Wt: 410.5 g/mol
InChI Key: KMKWGXGSGPYISJ-UHFFFAOYSA-N
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Description

2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), CAS 13080-86-9, is a diamine monomer with a molecular formula of C₂₇H₂₆N₂O₂ and a molecular weight of 410.52 g/mol . Its structure features a central propane group flanked by two phenoxy-phenyl moieties terminated with amine groups, enabling crosslinking with dianhydrides or carboxylic acids to form high-performance polyimides. BAPP is widely used in synthesizing polymers for applications requiring thermal stability, low dielectric constants, and mechanical robustness, such as in batteries, fuel cells, optoelectronics, and aerospace composites .

Properties

IUPAC Name

4-[4-[2-[4-(4-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-27(2,19-3-11-23(12-4-19)30-25-15-7-21(28)8-16-25)20-5-13-24(14-6-20)31-26-17-9-22(29)10-18-26/h3-18H,28-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKWGXGSGPYISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051650
Record name 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline
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Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13080-86-9
Record name 2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13080-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-(4-aminophenoxy)phenyl)dimethylmethane
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Record name Benzenamine, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Record name 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline
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Record name 4,4'-[isopropylidenebis(4,1-phenyleneoxy)]dianiline
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Preparation Methods

Reaction Mechanism and Conditions

The nitro precursor, 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane (BNPP), undergoes reduction in ethanol solvent with a composite catalyst system comprising iron trichloride (FeCl3\text{FeCl}_3), palladium/carbon (Pd/C\text{Pd/C}), and hydrazine hydrate (N2H4H2O\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}). The reaction proceeds at 6870C68\text{--}70^\circ \text{C} for 810hours8\text{--}10 \, \text{hours}, followed by cooling to 1010C-10\text{--}10^\circ \text{C} to precipitate the product.

Key Parameters

  • Catalyst Loadings : 0.010.03%Pd/C0.01\text{--}0.03\% \, \text{Pd/C} (5% Pd by mass) and 110wt%FeCl31\text{--}10 \, \text{wt\%} \, \text{FeCl}_3.

  • Solvent Ratio : Ethanol maintains BNPP at 30wt%30 \, \text{wt\%} during reduction.

  • Yield and Purity : 9798%97\text{--}98\% yield with 99%99\% purity (HPLC), melting point 130131C130\text{--}131^\circ \text{C}.

This method’s advantages include ambient pressure operation and high reproducibility, though the use of hydrazine hydrate requires careful handling due to its toxicity.

Solvent-Mediated Coupling with Anhydrous Potassium Carbonate

Synthesis of BNPP Intermediate

Bisphenol A reacts with 1-chloro-4-nitrobenzene in N,N-dimethylformamide\text{N,N-dimethylformamide} (DMF) and toluene, using anhydrous K2CO3\text{K}_2\text{CO}_3 as a base. Dehydration occurs under reflux at 110150C110\text{--}150^\circ \text{C}, with toluene removing water via azeotropic distillation.

Reaction Equation:

Bisphenol A+2ClC6H4NO2K2CO3,DMFBNPP+2KCl+H2O\text{Bisphenol A} + 2 \, \text{ClC}6\text{H}4\text{NO}2 \xrightarrow{\text{K}2\text{CO}3, \, \text{DMF}} \text{BNPP} + 2 \, \text{KCl} + \text{H}2\text{O}

Reduction to BAPP

BNPP is reduced using hydrazine hydrate and FeCl36H2O\text{FeCl}_3 \cdot 6\text{H}_2\text{O} in ethanol, yielding BAPP at 95.597%95.5\text{--}97\%. Activated carbon aids in catalyst recovery, though residual palladium contamination remains a concern.

Hydrogenation with Silicon Dioxide-Supported Palladium

Coupling Reaction:

Bisphenol A and p-nitrochlorobenzene react in DMF under reduced pressure (<0.09MPa<0.09 \, \text{MPa}) at 150162C150\text{--}162^\circ \text{C}. Solvent removal (5–20%) ensures complete dehydration.

Catalytic Hydrogenation:

BNPP undergoes hydrogenation at 110120C110\text{--}120^\circ \text{C} under 0.20.25MPaH20.2\text{--}0.25 \, \text{MPa} \, \text{H}_2, using Pd/SiO2\text{Pd/SiO}_2 catalysts. This method achieves 98%98\% yield with 99.5%99.5\% purity, suitable for electronic-grade applications.

Advantages Over Traditional Methods

  • Catalyst Reusability : Pd/SiO2\text{Pd/SiO}_2 retains activity for multiple cycles without regeneration.

  • Environmental Impact : Eliminates hydrazine hydrate, reducing hazardous waste.

Comparative Analysis of Preparation Methods

Method Catalyst System Solvent Temperature Yield Purity
Catalytic ReductionFeCl3+Pd/C\text{FeCl}_3 + \text{Pd/C}Ethanol6870C68\text{--}70^\circ \text{C}97–98%99% (HPLC)
Solvent-MediatedK2CO3\text{K}_2\text{CO}_3DMF/Toluene110150C110\text{--}150^\circ \text{C}95–97%98%
HydrogenationPd/SiO2\text{Pd/SiO}_2DMF110120C110\text{--}120^\circ \text{C}98%99.5%

Key Research Findings

Catalyst Efficiency

  • Composite Catalysts : FeCl3/Pd/C\text{FeCl}_3/\text{Pd/C} systems reduce reaction temperatures by 810C8\text{--}10^\circ \text{C} compared to standalone FeCl3\text{FeCl}_3.

  • Silica Support : Pd/SiO2\text{Pd/SiO}_2 enhances hydrogenation rates by increasing active surface area.

Solvent Impact

  • Ethanol vs. DMF : Ethanol simplifies post-reaction purification but limits solubility at high BNPP concentrations.

  • Toluene as Dehydrant : Effective for azeotropic water removal but requires careful temperature control to prevent side reactions.

Industrial Scalability

The hydrogenation method’s closed-loop system and catalyst reusability make it economically viable for large-scale production, despite higher initial capital costs .

Chemical Reactions Analysis

Reduction

2,2-Bis[4-(4-aminophenoxy)phenyl]propane is typically synthesized through the reduction of 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane.

Reaction Conditions: The nitro compound is dissolved in ethanol, followed by adding a ferric, palladium/carbon trichloride catalyst and hydrazine hydrate . The reaction is conducted at 68-70°C for 8-10 hours .
Process: After the reaction, the mixture is filtered, and the filtrate is diluted with ethanol . The diluted solution is then cooled to between -10°C and 10°C, followed by further filtration and drying to yield the final product with a purity of 99% and a yield of 97-98% .

Substitution

The amine groups of this compound can undergo nucleophilic substitution reactions.

Common Reagents: Alkali metal carbonates or hydroxides.
Reaction Conditions: Polar aprotic solvents such as dimethylformamide (DMF) and dehydrating agents like xylene are typically used.

Polymerization

This compound can be polymerized with carboxylic acids or carboxylic dianhydrides to form polyimides .

Process: The amine groups at both ends of the molecule react with carboxylic groups, leading to the formation of strong, thermally stable polymers.
Properties of Polyimides: The resulting polyimides exhibit excellent mechanical properties and thermal stability, making them suitable for high-performance applications . The incorporation of this compound into polyimides enhances their solubility in organic solvents due to the flexibility imparted by the ether linkages and isopropylidene group in its structure. Polymers derived from this compound show a high glass transition temperature (Tg) and excellent thermal stability due to the aromatic rings in its structure. The polyimide synthesized from this monomer has a low dielectric constant and low dielectric loss, making it an ideal candidate for communication applications such as high-frequency 5G communication substrates .

Scientific Research Applications

Polymer Chemistry

1.1 Polyimides and High-Temperature Polymers
BAPP is extensively used as a monomer for synthesizing polyimides, which are known for their thermal stability and mechanical strength. The polyimides derived from BAPP exhibit low dielectric constants and are suitable for high-frequency applications, such as 5G communication substrates. These materials also demonstrate excellent fire resistance and mechanical properties at cryogenic temperatures, making them ideal for aerospace and automotive applications .

1.2 Crosslinking Agent
Due to the presence of amino groups in its structure, BAPP acts as an effective crosslinking agent when reacted with carboxylic acids or dianhydrides. This property enhances the thermal and mechanical properties of the resultant polymers, allowing for the development of materials that can withstand extreme conditions .

Electronics

2.1 Electronic Packaging
BAPP is utilized in electronic packaging materials due to its low dielectric loss and good thermal stability. The polymers synthesized from BAPP are employed in molding compounds for electronic components that require reliable performance under high temperatures .

2.2 Organic Light Emitting Diodes (OLEDs)
BAPP can also react with dialdehydes to form polyimines that exhibit blue photoluminescence, which is beneficial for OLED applications. These materials can be incorporated into devices to improve efficiency and color performance .

Pharmaceutical Applications

BAPP serves as an intermediate in the synthesis of various organic compounds within the pharmaceutical industry. Its ability to facilitate complex chemical reactions makes it valuable for producing specialty polymers used in drug delivery systems and other medical applications .

Advanced Materials

4.1 Membranes for Fuel Cells
The polyimides derived from BAPP are characterized by low methanol permeability, making them suitable for use as membranes in direct methanol fuel cells (DMFCs). These membranes enhance the efficiency of fuel cells by minimizing crossover effects while maintaining structural integrity under operational conditions .

4.2 Coatings and Adhesives
Due to its excellent adhesion properties, BAPP-based polymers are also used in coatings and adhesives that require durability and resistance to high temperatures. This application is particularly relevant in industries where material integrity is critical under thermal stress .

Environmental Sustainability

With growing concerns about environmental sustainability, the production processes involving BAPP are being optimized to reduce waste and energy consumption. Research is ongoing to develop more eco-friendly synthesis methods that align with global sustainability goals .

Mechanism of Action

The mechanism of action of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane primarily involves its ability to form stable polymers through polymerization reactions. The amine groups at both ends of the molecule allow it to cross-link with carboxylic acids or carboxylic dianhydrides, forming polyimides with excellent thermal and mechanical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

BAPP belongs to a family of aromatic diamines with tailored properties. Key analogues include:

Compound Name Key Structural Feature Primary Applications
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (HFBAPP) Hexafluoroisopropylidene group replaces propane Fuel cell membranes, low-κ dielectrics
BAPF6P (2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane) Fluorinated backbone High-temperature polyurethanes
BAPS (2,2-bis[4-(4-aminophenoxy)phenyl]sulfone) Sulfone group Sulfonated polymers for PEMs
BAPP-PHT (BAPP-derived polyhexahydrotriazine) Thermosetting resin with formaldehyde Recyclable carbon fiber composites

Thermal Properties

BAPP-based polymers exhibit glass transition temperatures (Tg) of 250–280°C and 5% weight loss temperatures (Td₅%) exceeding 500°C in nitrogen . Comparisons with analogues reveal:

Compound Tg (°C) Td₅% (°C) Key Advantage Reference
BAPP 250–275 520–550 Balanced processability and stability
HFBAPP 275–300 530–560 Enhanced thermal stability (CF₃ groups)
BAPF6P 220–240 350–400 Improved flexibility in polyurethanes
BAPS 260–280 480–500 Sulfone group enhances oxidative stability

Dielectric Properties

BAPP’s ether linkages and non-polar propane core contribute to low dielectric constants (κ = 2.8–3.2 at 1 MHz). Fluorinated or trifluoromethyl-modified derivatives (e.g., HFBAPP) reduce κ further:

Compound Dielectric Constant (κ) Dielectric Loss (tan δ) Application Reference
BAPP 2.8–3.0 0.002–0.005 High-frequency circuits
HFBAPP 2.5–2.8 0.001–0.003 5G signal transmission films
BAPP-CF₃ 2.3–2.6 0.001–0.002 Optoelectronic substrates

Mechanical Performance

Blending with HFBAPP or copolymers improves toughness:

Polymer System Tensile Strength (MPa) Elongation at Break (%) Key Feature Reference
BAPP-based polyimide 110–130 8–12 High rigidity
BAPP/HFBAPP copolymer 90–110 15–20 Balanced strength/flexibility
BAPF6P-polyurethane 35–50 200–300 Elastomeric behavior

Composite Materials

BAPP-PHT resins enable fully recyclable carbon fiber composites with intact fiber recovery after thermal decomposition, critical for sustainable aerospace materials .

Proton Exchange Membranes (PEMs)

BAPP-based sulfonated polyimides (SPIs) blended with protic ionic liquids (e.g., [VIm][OTf]) achieve proton conductivities > 0.1 S/cm at 80°C, rivaling Nafion® .

Optoelectronics

Semi-alicyclic polyimides derived from BAPP and cyclohexanetetracarboxylic dianhydride (CHDA) exhibit UV transparency > 80% at 400 nm , suitable for flexible displays .

Data Tables

Table 1: Thermal Stability of BAPP and Analogues

Compound Tg (°C) Td₅% (°C) Char Yield (%)*
BAPP 250–275 520–550 55–60
HFBAPP 275–300 530–560 60–65
BAPF6P 220–240 350–400 30–35
BAPS 260–280 480–500 50–55

*Char yield at 800°C in N₂ .

Table 2: Dielectric Performance in Polyimide Films

Polymer κ (1 MHz) tan δ (1 MHz) CTE (ppm/K)
BAPP/PMDA 3.1 0.004 45–50
BAPP/6FDA 2.9 0.003 35–40
HFBAPP/BPADA 2.6 0.002 25–30
BAPP-CF₃/CHDA 2.4 0.001 20–25

PMDA: Pyromellitic dianhydride; 6FDA: 4,4′-(hexafluoroisopropylidene)diphthalic anhydride .

Biological Activity

2,2-Bis[4-(4-aminophenoxy)phenyl]propane, also known as 4,4'-Isopropylidenebis[(4-aminophenoxy)benzene], is a compound with significant implications in various biological and chemical applications. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₂₇H₂₆N₂O₂
  • Molecular Weight : 410.52 g/mol
  • Melting Point : 129-131 °C
  • CAS Number : 13080-86-9

This compound is primarily used as a precursor for high-performance polymers, particularly polyimides and epoxy resins, due to its thermal stability and mechanical properties .

Estrogen Receptor Modulation

Recent studies indicate that compounds with similar structures to bisphenols can exhibit significant interactions with estrogen receptors (ERs). For instance, research has shown that various bisphenol derivatives can act as agonists or antagonists of ERα, which is crucial for understanding their potential endocrine-disrupting effects. Although specific data on this compound's activity on ERs remains limited, its structural similarities suggest potential biological interactions that warrant further investigation .

Antioxidant Properties

Some studies have suggested that bisphenol derivatives possess antioxidant properties. Antioxidants are vital in mitigating oxidative stress in biological systems. The ability of this compound to scavenge free radicals could be an area of exploration, particularly in the context of cellular protection against damage from reactive oxygen species (ROS) .

Synthesis Method

The synthesis of this compound typically involves the catalytic reduction of its nitro precursor using hydrazine hydrate and metal catalysts such as palladium on carbon. This method not only yields high purity (up to 99%) but also ensures a high yield (97-98%) of the desired product .

Case Study: Application in Polyimide Production

A notable application of this compound is in the production of polyimide films known for their thermal stability and mechanical strength. A case study highlighted the use of this compound in developing heat-resistant polyimide films suitable for aerospace applications. The films exhibited excellent thermal properties and mechanical integrity at elevated temperatures, demonstrating the compound's utility in advanced material science .

Summary of Biological Activity Findings

Activity Description
Estrogen Receptor ModulationPotential agonistic or antagonistic effects on ERα; requires further research.
Antioxidant PropertiesPossible free radical scavenging ability; needs empirical validation.
Polymer ApplicationsUsed in high-performance polyimides, particularly for aerospace materials.

Q & A

Q. What are the standard synthetic protocols for preparing polyimides using BAPP?

BAPP is a diamine monomer commonly reacted with dianhydrides (e.g., 6FDA, ODPA) via a two-step polycondensation process. The typical method involves:

  • Step 1 : Equimolar reaction of BAPP with a dianhydride in polar aprotic solvents (e.g., DMAc, NMP) under nitrogen to form a poly(amic acid) precursor.
  • Step 2 : Cyclodehydration using acetic anhydride and pyridine at elevated temperatures (150–200°C) to yield the final polyimide .
  • Critical parameters : Solvent purity, stoichiometric balance, and thermal imidization conditions to avoid side reactions or incomplete cyclization.

Q. What characterization techniques are essential for evaluating BAPP-derived polyimides?

Key methods include:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) for glass transition temperature (TgT_g), Thermogravimetric Analysis (TGA) for thermal stability.
  • Mechanical Testing : Tensile strength and modulus measurements (ASTM D638).
  • Spectroscopy : FT-IR to confirm imide ring formation (peaks at ~1775 cm⁻¹ and 1720 cm⁻¹).
  • Molecular Weight : Gel Permeation Chromatography (GPC) or inherent viscosity measurements in solution.
  • Purity Assessment : HPLC (≥98.0 area%) and nonaqueous titration .

Q. How does the structure of BAPP influence the thermal stability of polyimides?

BAPP’s rigid biphenyl ether linkages and isopropylidene spacer enhance thermal stability by restricting chain mobility. Polyimides derived from BAPP exhibit TgT_g values exceeding 250°C and decomposition temperatures (Td,5%T_{d,5\%}) above 500°C in nitrogen . The presence of ether linkages also improves solubility for processing while maintaining high-temperature performance .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize BAPP-based polyimide design?

MD studies predict mechanical properties (e.g., Young’s modulus) and TgT_g by modeling chain packing and intermolecular interactions. For example:

  • Interface Analysis : Simulations of BAPP-6FDA polyimides reveal fluorine-rich domains that reduce moisture absorption .
  • Stress-Strain Behavior : MD models correlate backbone rigidity (from BAPP’s aromatic structure) with tensile strength .
    These insights reduce experimental trial-and-error in designing polymers for aerospace or flexible electronics .

Q. What strategies address contradictions in reported dielectric constants (kkk) of BAPP polyimides?

Discrepancies in kk (2.5–3.2 at 1 MHz) arise from:

  • Structural Variations : Copolymerization with fluorinated dianhydrides (e.g., 6FDA) lowers kk by introducing free volume .
  • Measurement Conditions : Frequency-dependent polarization effects (e.g., dipole relaxation at high frequencies).
  • Film Processing : Residual solvent or voids from spin-coating vs. thermal pressing.
    To resolve contradictions, standardize testing protocols (ASTM D150) and report synthesis conditions (e.g., curing temperature) .

Q. How do impurities in BAPP affect polyimide performance, and how are they mitigated?

Trace impurities (e.g., unreacted monomers or oligomers) reduce molecular weight and mechanical strength. Mitigation strategies include:

  • Purification : Recrystallization from acetone or column chromatography (HPLC purity ≥98%) .
  • Stoichiometric Control : Excess diamine or dianhydride to drive reaction completion .
  • Analytical Monitoring : LC-MS or MALDI-TOF to detect low-molecular-weight species .

Methodological Notes

  • Synthesis Reproducibility : Document solvent drying (molecular sieves) and inert atmosphere conditions to ensure batch consistency .
  • Data Interpretation : Cross-validate DSC TgT_g with dynamic mechanical analysis (DMA) to account for sub-TgT_g relaxations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.